molecular formula C14H10BrFO B1325430 2'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 898784-67-3

2'-Bromo-2-(3-fluorophenyl)acetophenone

Cat. No.: B1325430
CAS No.: 898784-67-3
M. Wt: 293.13 g/mol
InChI Key: BRRUUDGMKKHTDB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2’-Bromo-2-(3-fluorophenyl)acetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding anilines, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Biological Activity

2'-Bromo-2-(3-fluorophenyl)acetophenone (CAS No. 898784-67-3) is an organic compound notable for its unique chemical structure, which includes both bromine and fluorine substituents on a phenyl ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of various heterocyclic compounds that exhibit diverse pharmacological properties.

  • Molecular Formula : C14H10BrFO
  • Molecular Weight : 293.14 g/mol
  • Appearance : Yellow oil at room temperature

The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and its ability to interact with biological targets, including enzymes and receptors.

Synthesis and Derivatives

This compound can be synthesized through the bromination of 2-(3-fluorophenyl)acetophenone. This reaction typically involves bromine or brominating agents in solvents such as acetic acid or dichloromethane. The compound serves as a precursor for various derivatives, including thiazole and pyrazine compounds, which are known for their biological activities.

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibition properties. The structural features of the compound allow it to interact strongly with specific amino acid residues in proteins, leading to potential applications in drug development targeting various diseases.

  • Enzyme Targeting : The compound's halogen substituents facilitate interactions that may inhibit enzymes involved in cancer progression and other pathological conditions.

Case Studies

  • Thiazole Derivatives : The reaction of this compound with thiourea yields thiazole derivatives, which have shown potential as anti-cancer agents due to their ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-9. These derivatives demonstrated improved selectivity against cancer cells compared to normal fibroblasts.
    CompoundIC50 (nM)Selectivity Index
    Thiazole Derivative 174.423.3
    Thiazole Derivative 2268<1
  • Pyrazine Derivatives : When reacted with ortho-phenylenediamine, the compound forms pyrazine derivatives that exhibit phosphorescent properties and potential applications in optoelectronics. Their biological activity is still under investigation but suggests possible therapeutic uses.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure/FeaturesUnique Aspects
2-Bromo-2-fluoroacetophenoneBromine and fluorine at different positionsDifferent substitution pattern influences reactivity
3-Bromo-2-(2-fluorophenyl)acetophenoneSimilar structure but different phenyl substitutionVariations in biological activity and reactivity
2-Bromo-4'-fluoroacetophenoneBromine and fluorine at different positionsUnique electronic properties due to position change

The distinct substitution pattern of this compound significantly influences its reactivity and interactions with biological targets compared to other compounds.

Properties

IUPAC Name

1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUUDGMKKHTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642342
Record name 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-67-3
Record name 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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